Ayanin

Description

Structure

3D Structure

Properties

IUPAC Name |

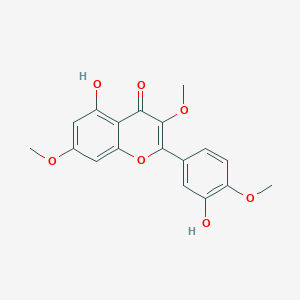

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCRYSMUMBNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205833 | |

| Record name | Ayanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-32-7 | |

| Record name | Ayanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ayanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ayanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AYANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ayanin (CAS 572-32-7) properties

An In-Depth Technical Guide to Ayanin (CAS 572-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and mechanisms of action of Ayanin (CAS 572-32-7). The document details its anti-inflammatory, antioxidant, antimicrobial, and vasorelaxant effects. A significant focus is placed on its role as a non-selective phosphodiesterase (PDE) inhibitor and its ability to modulate inflammatory pathways, such as the inhibition of interleukin-4 (IL-4) production. Furthermore, this guide explores the pro-apoptotic potential of its derivative, Ayanin diacetate, in cancer cell lines, elucidating the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Physicochemical Properties

Ayanin is a flavonoid compound with the systematic name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Citations |

| CAS Number | 572-32-7 | [1][2][3] |

| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |

| Molecular Weight | 344.32 g/mol | [1][2][3] |

| Appearance | Yellow to orange solid/powder | [2][3] |

| Melting Point | 173 °C | [2] |

| Boiling Point | 600.8 ± 55.0 °C (Predicted) | [2] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in organic solvents like DMSO; limited solubility in water. | [1] |

| Stability | Stable under recommended storage conditions (4°C, protect from light). | [2] |

| Synonyms | 3',5-Dihydroxy-3,4',7-trimethoxyflavone, Quercetin 3,7,4'-trimethyl ether | [1] |

Pharmacological and Biological Activities

Ayanin exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities stem from its ability to modulate various cellular signaling pathways.

-

Anti-inflammatory Activity : Ayanin has demonstrated significant anti-inflammatory effects. It is known to inhibit the production of pro-inflammatory mediators. This is partly achieved through the inhibition of interleukin-4 (IL-4) production from basophils, with a reported IC₅₀ value of 2.2 µM.[2]

-

Phosphodiesterase (PDE) Inhibition : Ayanin acts as a non-selective inhibitor of phosphodiesterases 1-4 (PDE1-4).[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, Ayanin can increase intracellular levels of these second messengers, which can lead to smooth muscle relaxation and reduced inflammation, suggesting its potential in respiratory diseases like allergic asthma.[2]

-

Antioxidant Properties : As a flavonoid, Ayanin possesses antioxidant properties, which are attributed to its chemical structure that can scavenge free radicals and chelate metal ions.[1]

-

Antimicrobial Effects : Studies have reported that Ayanin exhibits antimicrobial activity, although the specific mechanisms and spectrum of activity are still under investigation.[1]

-

Vasorelaxant Activity : Ayanin has been shown to have vasorelaxant effects, which may be linked to its PDE inhibitory activity and could be beneficial in cardiovascular applications.

-

Anticancer and Pro-apoptotic Potential (Ayanin Diacetate) : A semi-synthetic derivative, Ayanin diacetate, has been shown to selectively induce cell death in leukemia cells. It triggers G2/M phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. This is associated with a loss of mitochondrial membrane potential, cytochrome c release, activation of multiple caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, it upregulates the expression of TRAIL death receptors DR4 and DR5.

Signaling Pathways

Apoptotic Pathway of Ayanin Diacetate in Leukemia Cells

Ayanin diacetate induces apoptosis through a multi-faceted mechanism that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases.

Caption: Ayanin diacetate-induced apoptosis signaling cascade.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of Ayanin's biological activities.

Assessment of Apoptosis in Leukemia Cells

This protocol outlines the steps to evaluate the pro-apoptotic effects of Ayanin diacetate on a human leukemia cell line (e.g., Jurkat or U937).

Caption: Experimental workflow for apoptosis assessment.

4.1.1. Cell Culture and Treatment

-

Culture human leukemia cells (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

-

Prepare stock solutions of Ayanin diacetate in DMSO. Treat cells with varying concentrations of Ayanin diacetate (e.g., 0, 5, 10, 25, 50 µM) for 24 to 48 hours. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.

4.1.2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Harvest the treated cells by centrifugation at 400 x g for 5 minutes.

-

Wash the cells once with warm phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 500 µL of fresh culture medium containing 2 µM of JC-1 fluorescent probe.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

-

Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.

-

Resuspend the cells in 500 µL of PBS for analysis.

-

Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

4.1.3. Western Blot Analysis for Apoptotic Markers

-

Harvest and wash the treated cells with ice-cold PBS.

-

For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit.

-

For total protein, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 10-15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and cytochrome c overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.4. Cell Cycle Analysis

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Ayanin on PDE enzymes.

-

Reagents : PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4 from a commercial source), cAMP or cGMP substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

-

Procedure : a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂). b. In a 96-well plate, add the reaction buffer, Ayanin at various concentrations, and the specific PDE enzyme. c. Initiate the reaction by adding the substrate (cAMP or cGMP). Incubate at 30°C for a specified time (e.g., 20-30 minutes). d. Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate (Pi). Incubate for another 10-20 minutes. e. Add the phosphate detection reagent and incubate for 15-30 minutes at room temperature for color development. f. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). g. Calculate the percentage of PDE inhibition for each concentration of Ayanin and determine the IC₅₀ value.

Anti-inflammatory Assay in Macrophages

This protocol describes how to evaluate the anti-inflammatory effects of Ayanin using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

-

Cell Culture : Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Treatment : Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of Ayanin for 1-2 hours.

-

Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement (ELISA) : Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay) : After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Conclusion

Ayanin is a multifaceted flavonoid with significant therapeutic potential. Its well-defined physicochemical properties and diverse biological activities, including anti-inflammatory, antioxidant, and PDE inhibitory effects, make it a compelling subject for further investigation. The pro-apoptotic capabilities of its diacetate derivative highlight a potential avenue for anticancer drug development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore and harness the full potential of Ayanin and its derivatives in various therapeutic areas. Further in vivo studies are warranted to validate these promising in vitro findings.

References

The Ayanin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayanin, a 3,7,4'-tri-O-methylated flavonol, is a plant secondary metabolite with demonstrated biological activities, making it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or heterologous systems. This technical guide provides an in-depth overview of the Ayanin biosynthesis pathway, including the core enzymatic reactions, quantitative data on related enzymes, detailed experimental protocols, and visualizations of the metabolic and regulatory networks.

The Biosynthesis Pathway of Ayanin

Ayanin biosynthesis originates from the general phenylpropanoid pathway, which funnels precursors into the flavonoid biosynthesis pathway. The core structure of Ayanin is derived from the flavonol quercetin, which undergoes a series of methylation events catalyzed by specific O-methyltransferases (OMTs).

The pathway can be broadly divided into two major stages:

-

Formation of the Quercetin Backbone: This stage follows the well-established flavonoid biosynthesis route, starting from L-phenylalanine.

-

Stepwise Methylation of Quercetin: A series of O-methylation reactions at the 3, 7, and 4' positions of the quercetin molecule, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, leads to the final product, Ayanin.

The complete proposed biosynthetic pathway from quercetin to ayanin is as follows:

Quercetin → Isorhamnetin (3'-O-methylquercetin) → Rhamnazin (3,7-di-O-methylquercetin) → Ayanin (3,7,4'-tri-O-methylquercetin)

Alternatively, the methylation order can vary depending on the plant species and the specific OMTs present. Another potential route is:

Quercetin → Tamarixetin (4'-O-methylquercetin) → 3,4'-di-O-methylquercetin → Ayanin (3,7,4'-tri-O-methylquercetin)

A third possibility involves initial methylation at the 7-position:

Quercetin → Rhamnetin (7-O-methylquercetin) → Rhamnazin (3,7-di-O-methylquercetin) → Ayanin (3,7,4'-tri-O-methylquercetin)

The most explicitly documented final step in the literature is the conversion of rhamnazin to ayanin.

Key Enzymes in Ayanin Biosynthesis

The following table summarizes the key enzymes involved in the biosynthesis of Ayanin, starting from L-phenylalanine.

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine → trans-Cinnamate |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamate → 4-Coumarate |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | 4-Coumarate → 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 2.3.1.74 | 4-Coumaroyl-CoA + 3 x Malonyl-CoA → Naringenin Chalcone |

| Chalcone Isomerase | CHI | 5.5.1.6 | Naringenin Chalcone → Naringenin |

| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Naringenin → Dihydrokaempferol |

| Flavonoid 3'-Hydroxylase | F3'H | 1.14.14.82 | Dihydrokaempferol → Dihydroquercetin |

| Flavonol Synthase | FLS | 1.14.20.6 | Dihydroquercetin → Quercetin |

| Quercetin 3-O-Methyltransferase | Q-3OMT | 2.1.1.76 | Quercetin + SAM → Isorhamnetin + SAH |

| 3-Methylquercetin 7-O-Methyltransferase | 3-MQ-7OMT | 2.1.1.82 | Isorhamnetin + SAM → Rhamnazin + SAH |

| 3,7-Dimethylquercetin 4'-O-Methyltransferase | 3,7-DMQ-4'OMT | 2.1.1.83 | Rhamnazin + SAM → Ayanin + SAH |

SAM: S-adenosyl-L-methionine; SAH: S-adenosyl-L-homocysteine

Quantitative Data

Quantitative data for the specific O-methyltransferases in the Ayanin pathway are limited. The following table provides kinetic parameters for related flavonoid O-methyltransferases to serve as a reference.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |

| Quercetin 3-O-Methyltransferase | Quercetin | 12 | 61 | - | - | Serratula tinctoria |

| Kaempferol 4'-O-Methyltransferase | Kaempferol | 25 | - | - | - | Dianthus caryophyllus |

| Flavonol 7-O-Methyltransferase | Rhamnetin | 5.5 | - | - | - | Chrysosplenium americanum |

| 3,7-Dimethylquercetin 4'-O-Methyltransferase | Rhamnazin | 8.3 | - | - | - | Chrysosplenium americanum |

Note: '-' indicates data not available. Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Ayanin biosynthesis pathway.

Plant Material Extraction for Flavonoid Analysis

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% (v/v) methanol.

-

Vortex vigorously for 1 minute.

-

Sonciate for 30 minutes in a water bath sonicator.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS analysis.

Quantitative Analysis of Ayanin and its Precursors by LC-MS/MS

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quercetin: m/z 303 → 153

-

Isorhamnetin: m/z 317 → 302

-

Rhamnazin: m/z 331 → 316

-

Ayanin: m/z 345 → 330

-

-

Optimize collision energies and other source parameters for each compound using authentic standards.

-

-

Quantification: Prepare a standard curve for each analyte using serial dilutions of authentic standards. Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.

Heterologous Expression and Purification of Flavonoid O-Methyltransferases

-

Gene Cloning: Synthesize the codon-optimized coding sequence of the target OMT gene and clone it into an expression vector (e.g., pET-28a(+)) with a His-tag.

-

Protein Expression:

-

Transform the expression construct into E. coli BL21(DE3) cells.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Assess protein purity by SDS-PAGE.

-

Enzyme Kinetic Assay for Flavonoid O-Methyltransferases

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-10 µg of purified OMT enzyme

-

1 mM S-adenosyl-L-methionine (SAM)

-

Varying concentrations of the flavonoid substrate (e.g., 1-200 µM of quercetin, isorhamnetin, or rhamnazin).

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the flavonoid substrate.

-

Incubate at 30°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of methanol containing an internal standard.

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the methylated product.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate concentrations.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Visualization of Pathways and Workflows

Ayanin Biosynthesis Pathway

Caption: The biosynthetic pathway of Ayanin from Phenylalanine.

Experimental Workflow for OMT Characterization

Caption: Workflow for heterologous expression and kinetic characterization of an OMT.

Transcriptional Regulation of Flavonoid Biosynthesis

Caption: Transcriptional regulation of the flavonoid biosynthesis pathway.

Conclusion

The biosynthesis of Ayanin is a multi-step process involving the concerted action of several enzymes from the phenylpropanoid and flavonoid pathways, culminating in a series of specific O-methylation reactions. While the general pathway is understood, further research is needed to fully characterize the specific O-methyltransferases involved in Ayanin formation in different plant species, including their kinetic properties and regulatory mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this promising bioactive compound.

Ayanin (3,7,4'-tri-O-methylquercetin): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, is the 3,7,4'-tri-O-methylated derivative of quercetin.[1] Found in various plant species, notably Croton schiedeanus, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of Ayanin, including its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study. The document also presents key signaling pathways and experimental workflows in a standardized graphical format to facilitate understanding and further research.

Chemical and Physical Properties

Ayanin is a flavonoid characterized by the presence of methoxy groups at positions 3, 7, and 4' of the quercetin backbone. This methylation significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its parent compound, quercetin.

| Property | Value | Reference |

| Systematic IUPAC Name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | [1] |

| Other Names | 3,7,4'-Tri-O-methylquercetin; 3,7,4'-Trimethylquercetin | [1] |

| CAS Number | 572-32-7 | [1] |

| Chemical Formula | C₁₈H₁₆O₇ | [1] |

| Molar Mass | 344.319 g·mol⁻¹ | [1] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water. |

Synthesis

While Ayanin can be isolated from natural sources, chemical synthesis provides a reliable source of pure compound for research purposes. The synthesis of flavones, including Ayanin, can be achieved through established methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. A common strategy for synthesizing Ayanin involves the partial methylation of quercetin.

General Synthetic Approaches:

-

Partial Methylation of Quercetin: This is a direct method for synthesizing Ayanin. The challenge lies in achieving selective methylation at the 3, 7, and 4' positions while leaving the hydroxyl groups at positions 5 and 3' unprotected. This often requires the use of protecting groups and careful control of reaction conditions.

-

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone core.[2][3] For Ayanin synthesis, appropriately substituted starting materials would be required to yield the desired methylation pattern.

-

Baker-Venkataraman Rearrangement: This reaction transforms a 2-acetoxyacetophenone into a 1,3-diketone, which can then be cyclized to form the flavone structure.[4][5][6] This is a widely used method for the synthesis of various flavones and could be adapted for Ayanin.[5][6][7]

Biosynthesis:

In biological systems, the formation of Ayanin involves the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to rhamnazin (3,7-di-O-methylquercetin) to produce Ayanin and S-adenosylhomocysteine.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Ayanin.

¹³C NMR Spectroscopy:

The following ¹³C NMR data has been reported for quercetin-3,7,4'-trimethyl ether in a study of flavonoids from Solanum pubescens.[8]

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 155.8 |

| 3 | 138.3 |

| 4 | 178.4 |

| 5 | 161.4 |

| 6 | 98.1 |

| 7 | 165.5 |

| 8 | 92.5 |

| 9 | 157.0 |

| 10 | 106.1 |

| 1' | 123.6 |

| 2' | 111.4 |

| 3' | 148.9 |

| 4' | 149.8 |

| 5' | 114.8 |

| 6' | 121.2 |

| 3-OCH₃ | 59.9 |

| 7-OCH₃ | 56.2 |

| 4'-OCH₃ | 56.0 |

Mass Spectrometry:

The mass fragmentation pattern of Ayanin is characteristic of methylated flavonoids. The molecular ion peak [M+H]⁺ would be expected at m/z 345. Upon fragmentation, characteristic losses of methyl groups (·CH₃, 15 Da) and carbon monoxide (CO, 28 Da) are anticipated. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also a common pathway for flavonoids, which would provide information about the substitution pattern on the A and B rings. A fragment at m/z 315 could indicate the loss of two methyl groups.[9]

Biological Activities

Ayanin exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Vasodilator and Antihypertensive Activity

Ayanin has been shown to exert vasodilator and antihypertensive effects.[10] This activity is, at least in part, mediated through the nitric oxide/cyclic GMP (NO/cGMP) pathway.[10]

| Assay | Organism/Cell Line | EC₅₀ | Reference |

| Vasodilation (Phenylephrine pre-contracted aorta) | Rat | 5.4 x 10⁻⁵ M | [10] |

| Vasodilation (Phenylephrine pre-contracted aorta) | Rat | 3.9 x 10⁻⁷ M | [10] |

Phosphodiesterase (PDE) Inhibition

Ayanin acts as a non-selective inhibitor of phosphodiesterases 1-4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

| Target | IC₅₀ | Reference |

| Interleukin-4 (IL-4) production from purified basophils | 2.2 µM |

Anti-inflammatory Activity

Flavonoids, including Ayanin, are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. The mechanism can involve the suppression of inducible nitric oxide synthase (iNOS) expression.[11][12][13]

| Assay | Cell Line | IC₅₀ | Reference |

| Nitric Oxide Production (LPS-stimulated) | RAW 264.7 macrophages | Data for related flavonoids suggest activity in the µM range. | [11] |

Experimental Protocols

Vasodilation Assay in Isolated Rat Aortic Rings

This protocol outlines the methodology to assess the vasodilator effect of Ayanin on isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (PE)

-

Ayanin

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.

-

After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add Ayanin cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Determine the EC₅₀ value from the concentration-response curve.

Workflow Diagram:

Caption: Workflow for the ex vivo vasodilation assay of Ayanin.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Ayanin against PDE enzymes. Specific PDE isozymes can be tested using commercially available kits.

Materials:

-

Purified PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4)

-

cAMP or cGMP substrate

-

Assay buffer (specific to the PDE isozyme)

-

Ayanin

-

Positive control inhibitor (e.g., IBMX, rolipram)

-

Detection reagent (e.g., based on fluorescence, luminescence, or colorimetry)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Ayanin and the positive control inhibitor in the assay buffer.

-

In a microplate, add the PDE enzyme to each well.

-

Add the Ayanin dilutions or control inhibitor to the respective wells.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction according to the kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (fluorescence, luminescence, or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each Ayanin concentration.

-

Determine the IC₅₀ value from the concentration-inhibition curve.

Workflow Diagram:

Caption: General workflow for the phosphodiesterase (PDE) inhibition assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory potential of Ayanin.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Ayanin

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ayanin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production by Ayanin.

Workflow Diagram:

Caption: Workflow for the nitric oxide production assay in macrophages.

Signaling Pathways

Vasodilation via the NO/cGMP Pathway

Ayanin-induced vasodilation is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

Caption: Ayanin stimulates eNOS, leading to NO production and subsequent vasodilation.

Mechanism of Phosphodiesterase Inhibition

Ayanin's inhibition of phosphodiesterases (PDEs) leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn modulates various downstream cellular processes.

Caption: Ayanin inhibits PDEs, increasing cAMP/cGMP levels and downstream effects.

Conclusion

Ayanin (3,7,4'-tri-O-methylquercetin) is a multifaceted flavonoid with significant potential in drug discovery. Its well-documented vasodilator, phosphodiesterase inhibitory, and anti-inflammatory activities provide a strong rationale for further preclinical and clinical investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of current knowledge and standardized protocols to facilitate future studies on this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive pharmacological profile, and explore its therapeutic applications.

References

- 1. Ayanin - Wikipedia [en.wikipedia.org]

- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 3. biomedres.us [biomedres.us]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of prenylated flavonoids and biflavonoids on lipopolysaccharide-induced nitric oxide production from the mouse macrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Ayanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring flavonoid, has demonstrated a range of biological activities, with its most notable and well-documented effect being its potent antimicrobial action, particularly against methicillin-resistant Staphylococcus aureus (MRSA). While preliminary studies suggest potential anticancer, anti-inflammatory, and antioxidant properties, the available scientific literature currently lacks the in-depth, quantitative data necessary for a comprehensive technical guide. This document provides an overview of the known biological activities of ayanin, with a focus on its established antimicrobial mechanism. Due to the limited availability of specific data for its other potential activities, this guide will highlight the existing knowledge and identify areas requiring further research.

Antimicrobial Activity

Ayanin has emerged as a promising therapeutic agent in the fight against antibiotic-resistant bacteria. Its primary mechanism of action is the inhibition of Caseinolytic protease P (ClpP), a crucial enzyme for bacterial virulence and protein homeostasis.

Mechanism of Action: Inhibition of ClpP Protease

Ayanin acts as a natural inhibitor of ClpP, a serine protease that plays a vital role in the degradation of misfolded or damaged proteins within bacteria. By targeting ClpP, ayanin disrupts essential cellular processes in bacteria, leading to a reduction in their virulence and survival. This targeted approach makes ayanin a compelling candidate for the development of new anti-infective therapies, particularly for challenging pathogens like MRSA.

Experimental Evidence

In vitro and in vivo studies have demonstrated the efficacy of ayanin against S. aureus infections. Research has shown that ayanin can effectively inhibit the growth of MRSA strains. Further investigations have confirmed its ability to reduce the virulence of S. aureus, mitigating the damage caused by the bacteria in infection models.

Experimental Protocol: ClpP Protease Inhibition Assay (General Protocol)

While a specific, detailed protocol for ayanin is not available in the reviewed literature, a general methodology for assessing ClpP inhibition is as follows:

-

Reagents and Materials:

-

Purified ClpP enzyme

-

Fluorogenic peptide substrate for ClpP

-

Assay buffer (e.g., HEPES buffer with appropriate salts)

-

Ayanin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a series of dilutions of ayanin in the assay buffer.

-

In a microplate, combine the purified ClpP enzyme, the assay buffer, and the various concentrations of ayanin.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the ClpP activity.

-

A control reaction without any inhibitor is run in parallel.

-

-

Data Analysis:

-

Calculate the percentage of ClpP inhibition for each concentration of ayanin compared to the control.

-

Plot the percentage of inhibition against the logarithm of the ayanin concentration to determine the IC50 value (the concentration of ayanin that inhibits 50% of the ClpP enzyme activity).

-

Potential Anticancer, Anti-inflammatory, and Antioxidant Activities: A Call for Further Research

While the antimicrobial properties of ayanin are becoming increasingly understood, its potential as an anticancer, anti-inflammatory, and antioxidant agent remains largely unexplored in the scientific literature. General studies on flavonoids suggest that compounds with a similar structure to ayanin often exhibit these properties through various mechanisms, including:

-

Anticancer: Induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and growth.

-

Anti-inflammatory: Inhibition of pro-inflammatory enzymes and cytokines, and modulation of inflammatory signaling pathways such as NF-κB.

-

Antioxidant: Scavenging of free radicals and upregulation of endogenous antioxidant defense systems.

However, specific quantitative data (e.g., IC50 values from cell-based assays) and detailed mechanistic studies for ayanin in these areas are not currently available. To fully assess the therapeutic potential of ayanin, further rigorous scientific investigation is required.

Signaling Pathways: A Hypothesized Framework

Based on the known mechanisms of other flavonoids, the potential signaling pathways that ayanin might modulate are visualized below. It is crucial to note that these are hypothetical pathways for ayanin and require experimental validation.

Conclusion and Future Directions

Ayanin stands out as a flavonoid with significant and well-defined antimicrobial activity, primarily through the inhibition of the bacterial protease ClpP. This makes it a strong candidate for further development as an antibacterial agent. However, its potential in other therapeutic areas, such as oncology and inflammatory diseases, remains speculative due to a lack of dedicated research.

To unlock the full potential of ayanin, the scientific community is encouraged to undertake further studies to:

-

Determine the IC50 values of ayanin in various cancer cell lines and in assays measuring inflammatory markers and antioxidant capacity.

-

Elucidate the specific molecular targets and signaling pathways involved in its potential anticancer, anti-inflammatory, and antioxidant effects.

-

Conduct comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.

Such research will be instrumental in transitioning ayanin from a promising natural compound to a clinically relevant therapeutic agent.

Preliminary Insights into the Mechanism of Action of Ayanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available preliminary research on the mechanism of action of the flavonoid Ayanin. It is important to note that while various biological activities have been attributed to Ayanin, detailed quantitative data and specific experimental protocols from primary literature are largely unavailable in the public domain. This document, therefore, presents a qualitative overview and suggests potential mechanisms and experimental approaches based on existing literature for similar compounds. Further rigorous experimental validation is required to fully elucidate the precise mechanisms of Ayanin.

Overview of Ayanin's Bioactivities

Ayanin is a natural flavonoid that has been identified as a promising therapeutic agent with a diverse range of biological activities. Preliminary studies suggest its potential in antimicrobial, anticancer, neuroprotective, anti-inflammatory, hepatoprotective, antimelanogenesis, and antiretroviral applications.[1] The subsequent sections of this guide will delve into the preliminary understanding of the mechanisms underlying these activities.

Antimicrobial Activity: Targeting MRSA

One of the most specifically suggested mechanisms of action for Ayanin is its activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

2.1 Proposed Mechanism of Action

Preliminary research indicates that Ayanin may act as an inhibitor of the Caseinolytic protease (ClpP) in S. aureus.[1] ClpP is a crucial virulence factor in many bacteria, and its inhibition can attenuate the pathogen's ability to cause infection.

2.2 Quantitative Data Summary

| Target | Organism | Metric | Value | Reference |

| Caseinolytic protease (ClpP) | Staphylococcus aureus | MIC/IC50 | Not Available | [1] |

2.3 Suggested Experimental Protocol: ClpP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

While a specific protocol for Ayanin has not been published, a general FRET-based assay is commonly used to screen for ClpP inhibitors.[2]

-

Reagents and Materials:

-

Purified S. aureus ClpP protein.

-

FRET-based peptide substrate for ClpP (e.g., Suc-LY-AMC).

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Ayanin dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., a known ClpP inhibitor).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Ayanin in the assay buffer.

-

In a 96-well plate, add the ClpP enzyme to each well.

-

Add the Ayanin dilutions or control vehicle to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction velocities and determine the percent inhibition by Ayanin at each concentration.

-

Plot the percent inhibition against the logarithm of Ayanin concentration to determine the IC50 value.

-

2.4 Visualizing the Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of Ayanin's anti-MRSA activity.

Anticancer Activity: Overcoming Multidrug Resistance

Ayanin has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a transporter protein that plays a significant role in multidrug resistance in cancer.[1]

3.1 Proposed Mechanism of Action

By inhibiting BCRP, Ayanin can prevent the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.

3.2 Quantitative Data Summary

| Target | Cell Line | Metric | Value | Reference |

| Breast Cancer Resistance Protein (BCRP) | Not Specified | IC50/Ki | Not Available | [1] |

3.3 Suggested Experimental Protocol: BCRP Inhibition Assay (Vesicular Transport Assay)

A common in vitro method to assess BCRP inhibition is the vesicular transport assay.[3][4]

-

Reagents and Materials:

-

Inside-out membrane vesicles prepared from cells overexpressing human BCRP.

-

A known BCRP substrate (e.g., [³H]-Estrone-3-sulfate).

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2).

-

ATP and AMP solutions.

-

Ayanin dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Ko143).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Ayanin.

-

Incubate the BCRP-expressing vesicles with the Ayanin dilutions or control vehicle.

-

Add the radiolabeled BCRP substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).

-

Incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

-

Stop the transport by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

-

Wash the filters to remove unbound substrate.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the ATP-dependent transport and the percent inhibition by Ayanin.

-

Determine the IC50 value by plotting the percent inhibition against the Ayanin concentration.

-

3.4 Visualizing the Proposed Anticancer Mechanism

Caption: Ayanin's proposed role in overcoming BCRP-mediated drug resistance.

Other Potential Mechanisms of Action

Ayanin has been associated with several other biological activities, although the specific mechanisms are yet to be elucidated.[1] Below are hypothetical signaling pathways that are often implicated in these activities and could be investigated for Ayanin.

4.1 Anti-inflammatory Effects

Flavonoids often exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Hypothetical anti-inflammatory pathway for Ayanin via NF-κB.

4.2 Neuroprotective Effects

Neuroprotective actions of flavonoids can involve the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

Caption: Potential neuroprotective signaling pathway for Ayanin.

Conclusion and Future Directions

The preliminary evidence suggests that Ayanin is a multifaceted flavonoid with significant therapeutic potential. Its proposed mechanisms of action, particularly the inhibition of bacterial ClpP and human BCRP, warrant further investigation. The current body of literature lacks the detailed quantitative data and specific experimental protocols necessary to fully validate these mechanisms.

Future research should focus on:

-

Quantitative analysis: Determining the IC50, MIC, and Ki values of Ayanin against its proposed molecular targets.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by Ayanin in the context of its anti-inflammatory, neuroprotective, and other biological activities.

-

In vivo studies: Validating the therapeutic efficacy of Ayanin in animal models of infection, cancer, and other relevant diseases.

A more comprehensive understanding of Ayanin's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Ayanin: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of ayanin, with a focus on its molecular formula and weight. Furthermore, it delves into its mechanisms of action as a non-selective phosphodiesterase inhibitor and an inhibitor of interleukin-4 production, presenting key quantitative data and outlining the experimental methodologies used to determine these activities. This document also includes detailed signaling pathway and biosynthetic workflow diagrams to visually represent its biological context, aiming to serve as a valuable resource for researchers and professionals in drug development.

Molecular and Physicochemical Properties

Ayanin, systematically named 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one, is a derivative of quercetin.[] Its fundamental molecular and physical characteristics are summarized in the table below, providing a clear reference for experimental design and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆O₇ | [][2][3][4] |

| Molecular Weight | 344.32 g/mol | [2][4][5] |

| CAS Number | 572-32-7 | [4] |

| Appearance | Yellow Powder | [] |

| Purity | ≥98% | [2][4] |

| Density | 1.45 g/cm³ | [] |

| Solubility | Soluble in DMSO | [5] |

Biological Activity and Quantitative Data

Ayanin exhibits a range of biological effects, with its roles as a phosphodiesterase inhibitor and an anti-inflammatory agent being of particular interest. The following table summarizes key quantitative data related to its biological activity.

| Activity | IC₅₀ / EC₅₀ | Description | Reference(s) |

| IL-4 Production Inhibition | 2.2 µM | Inhibition of interleukin-4 production in purified basophils. | [5][6] |

| Vasodilation | 0.39 µM | Effective concentration for 50% relaxation in rat aorta rings. | |

| Phosphodiesterase (PDE) Inhibition | Not specified | Non-selective inhibitor of PDE1-4. | [5][6] |

Signaling Pathways

Phosphodiesterase Inhibition and Vasodilation

Ayanin's vasodilatory effects are attributed to its role as a non-selective inhibitor of phosphodiesterases (PDEs), particularly those that degrade cyclic guanosine monophosphate (cGMP). In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. By inhibiting PDEs, ayanin prevents the breakdown of cGMP, thus potentiating this signaling pathway.

Interleukin-4 (IL-4) Signaling Inhibition

Interleukin-4 is a key cytokine in the allergic inflammatory response. It binds to the IL-4 receptor (IL-4R), initiating a signaling cascade that involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway. This leads to the transcription of genes associated with inflammation and allergic responses. Ayanin has been shown to inhibit the production of IL-4, thereby dampening this pro-inflammatory signaling.

Biosynthesis of Ayanin

Ayanin is a tri-O-methylated derivative of the flavonoid quercetin. The biosynthesis of flavonoids begins with the phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to a flavanone. A series of hydroxylation and oxidation steps convert the flavanone to quercetin. The final steps in ayanin biosynthesis involve the sequential methylation of the hydroxyl groups at positions 3, 7, and 4' of the quercetin backbone by specific O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as a methyl donor.

Experimental Protocols

Determination of IC₅₀ for IL-4 Production Inhibition

The inhibitory effect of ayanin on IL-4 production is typically assessed using primary cells or cell lines capable of producing this cytokine upon stimulation. The following is a generalized protocol based on common methodologies.

Objective: To determine the concentration of ayanin that inhibits 50% of IL-4 production (IC₅₀) in stimulated basophils.

Materials:

-

Ayanin

-

Purified basophils

-

Cell culture medium (e.g., RPMI-1640)

-

Stimulant (e.g., anti-IgE antibody)

-

DMSO (for dissolving ayanin)

-

ELISA kit for IL-4 detection

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate and purify basophils from whole blood using standard density gradient centrifugation and immunomagnetic separation techniques. Resuspend the cells in culture medium at a desired concentration.

-

Compound Preparation: Prepare a stock solution of ayanin in DMSO. Create a series of dilutions of ayanin in culture medium to achieve the desired final concentrations for the assay.

-

Cell Treatment: Seed the purified basophils into a 96-well plate. Add the different concentrations of ayanin to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Stimulation: Add the stimulant (e.g., anti-IgE antibody) to all wells except the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined period (e.g., 4-24 hours) to allow for IL-4 production.

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

-

IL-4 Quantification: Measure the concentration of IL-4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of IL-4 inhibition against the logarithm of the ayanin concentration. Use a non-linear regression model to fit the data and calculate the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition Assay

The ability of ayanin to inhibit PDE activity can be evaluated using commercially available assay kits or by monitoring the conversion of cyclic nucleotides to their monophosphate forms.

Objective: To assess the inhibitory activity of ayanin against a panel of phosphodiesterases (PDE1-4).

Materials:

-

Ayanin

-

Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4)

-

Substrate (cAMP or cGMP, depending on the PDE isoform)

-

Assay buffer

-

Detection reagents (e.g., fluorescently labeled substrate, antibody for detection)

-

DMSO

-

96-well or 384-well assay plates

-

Fluorescence or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of ayanin in DMSO and create a serial dilution in assay buffer.

-

Assay Setup: In a multi-well plate, add the assay buffer, the specific PDE enzyme, and the various concentrations of ayanin. Include a positive control (a known PDE inhibitor) and a negative control (vehicle).

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, allowing the PDE to hydrolyze the substrate.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the assay kit's protocol. The signal generated (e.g., fluorescence, luminescence) will be inversely proportional to the amount of PDE activity.

-

Data Acquisition: Read the plate using a suitable microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each ayanin concentration relative to the controls. Plot the inhibition percentage against the log of the ayanin concentration and determine the IC₅₀ value for each PDE isoform.

Conclusion

Ayanin presents a compelling profile as a bioactive flavonoid with well-defined molecular characteristics. Its inhibitory actions on phosphodiesterases and IL-4 production underscore its potential for therapeutic applications in inflammatory and vascular conditions. The data, signaling pathways, and experimental protocols detailed in this guide provide a solid foundation for further research and development of ayanin-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions of ayanin with its targets and expanding the scope of its biological evaluation to fully realize its therapeutic potential.

References

- 2. labsolu.ca [labsolu.ca]

- 3. Ayanin | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. CAS 572-32-7: Ayanin | CymitQuimica [cymitquimica.com]

- 5. Ayanin | IL Receptor | PARP | PDE | P450 | TargetMol [targetmol.com]

- 6. Ayanin, a non-selective phosphodiesterase 1-4 inhibitor, effectively suppresses ovalbumin-induced airway hyperresponsiveness without affecting xylazine/ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Ayanin Bioactivity: A Technical Guide

Abstract: Ayanin, a natural O-methylated flavonol, has demonstrated a spectrum of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] As the drug discovery pipeline increasingly incorporates computational methods to reduce costs and accelerate timelines, in silico prediction of bioactivity has become indispensable. This technical guide provides a comprehensive framework for the computational prediction and subsequent experimental validation of Ayanin's therapeutic potential. It details a systematic workflow encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, bioactivity spectrum prediction, molecular docking simulations against key protein targets, and the experimental protocols required for validation. This document serves as a methodological resource for researchers seeking to explore the pharmacological landscape of Ayanin and similar natural products.

Introduction to Ayanin

Ayanin (Quercetin 3,7,4'-trimethyl ether) is a flavonoid found in several plant species.[1] Its structure, characterized by a C6-C3-C6 backbone, provides a scaffold for diverse interactions with biological macromolecules. Experimental studies have confirmed a range of activities for Ayanin, establishing it as a compelling lead compound for further investigation.

Table 1: Summary of Experimentally Verified Biological Activities of Ayanin

| Bioactivity Class | Specific Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Antimicrobial | Anti-MRSA (Methicillin-resistant S. aureus) | Acts as an inhibitor of Caseinolytic protease (ClpP), a key virulence factor. | [1] |

| Antifungal | Demonstrates activity against Candida albicans. | [1] | |

| Anticancer | ABC Transporter Inhibition | Potent inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), a key protein in multidrug resistance. | [1] |

| Anti-inflammatory | Cytokine Suppression | Alleviates the secretion of inflammatory factors in cells challenged with MRSA. | [1] |

| Neuroprotection | Exhibits antineuroinflammatory properties. | [1] | |

| Other Activities | Hepatoprotective | Shows protective effects on liver cells. | [1] |

| | Antiretroviral | Inhibits the proliferation of the feline foamy virus (FFV). |[1] |

In Silico Bioactivity Prediction Workflow

A robust computational workflow is essential for systematically predicting the bioactivity of a compound like Ayanin. This process begins with the molecule's structure and progressively narrows the focus from broad pharmacokinetic predictions to specific molecular interactions, which then guide targeted experimental validation.

ADMET Profile Prediction

Before investigating specific molecular targets, it is crucial to assess the drug-likeness and pharmacokinetic properties of Ayanin.[2] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use the chemical structure to estimate these properties, helping to identify potential liabilities early in the discovery process.[3][4][5] Web-based tools like SwissADME and pkCSM are commonly used for these predictions.[6]

Table 2: Predicted ADMET and Physicochemical Properties of Ayanin

| Property | Category | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 344.3 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Consensus) | 2.85 | Good lipophilicity for membrane permeability | |

| Water Solubility (LogS) | -3.5 | Moderately soluble | |

| H-Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) | |

| H-Bond Acceptors | 7 | Compliant with Lipinski's Rule (≤10) | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |

| P-gp Substrate | Yes | Potential for efflux by P-glycoprotein | |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiac toxicity | |

| Hepatotoxicity | Yes | Potential risk of liver toxicity |

Note: These values are computationally predicted and require experimental validation. Data is generated based on established in silico modeling principles.[6]

Bioactivity Spectrum and Target Identification

Target prediction algorithms analyze the similarity of a query molecule to a library of known bioactive ligands to predict its most probable protein targets.[7] This step is crucial for hypothesizing mechanisms of action and identifying potential new therapeutic applications.

Table 3: Predicted Target Classes for Ayanin based on Structural Similarity

| Target Class | Representative Targets | Probability* | Potential Therapeutic Area |

|---|---|---|---|

| Enzymes | Carbonic Anhydrases, Kinases (PI3K, Akt), Cyclooxygenase (COX) | High | Anticancer, Anti-inflammatory |

| Nuclear Receptors | Estrogen Receptor, Peroxisome Proliferator-Activated Receptor γ | Moderate | Anticancer, Metabolic Disease |

| Transporters | ATP-Binding Cassette (ABC) Transporters (e.g., BCRP) | High | Anticancer (MDR reversal) |

| G-Protein Coupled Receptors | Adrenergic Receptors, Dopamine Receptors | Low | Neurology |

Note: Probability is a qualitative measure based on the composite scores from target prediction servers like SwissTargetPrediction. This data is for hypothesis generation.[7]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns.[8][9] This technique is invaluable for rationalizing observed activity and prioritizing compounds.

Case Study 1: Antimicrobial Activity (Target: S. aureus ClpP) Ayanin is a known inhibitor of the caseinolytic protease ClpP in MRSA.[1] A docking study confirmed that Ayanin fits into the active site, with key interactions predicted with residues ILE-81, LYS-109, GLU-156, ARG-157, and GLY-184.[1]

Case Study 2: Anti-inflammatory and Anticancer Targets Based on the predicted bioactivity spectrum (Table 3), docking simulations can be performed against key targets in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Breast Cancer Resistance Protein (BCRP).

Table 4: Representative Molecular Docking Results for Ayanin

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Therapeutic Relevance |

|---|---|---|---|---|

| ClpP (S. aureus) | (model) | -8.5 | ILE-81, LYS-109, GLU-156, ARG-157 | Antimicrobial[1] |

| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| BCRP (ABCG2) | 6VXI | -7.9 | Phe439, Asn436, Val546 | Anticancer (MDR Reversal) |

Note: Binding affinities and interacting residues are representative values derived from docking simulations and require experimental validation.

Modulation of Key Signaling Pathways

The predicted targets of Ayanin are often integral components of major signaling pathways implicated in disease. Visualizing these pathways helps to contextualize the potential downstream effects of Ayanin's activity.

Anti-inflammatory Action via the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10] Flavonoids are well-known for their ability to inhibit this pathway at multiple points, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. ADMET Prediction | Rowan [rowansci.com]

- 3. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. japsonline.com [japsonline.com]

- 7. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Integrated Approach to the Anti-Inflammatory, Antioxidant, and Genotoxic Potential of Portuguese Traditional Preparations from the Bark of Anacardium occidentale L. | MDPI [mdpi.com]

Ayanin Target Identification: A Technical Guide for Drug Development Professionals

An In-depth Examination of Methodologies and Pathways for a Promising Anti-MRSA Flavonoid

Introduction

Ayanin, a naturally occurring flavonoid, has emerged as a promising candidate in the fight against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to global public health. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of Ayanin's molecular targets and the experimental approaches used to identify them. While direct research on Ayanin is still developing, this document synthesizes available information and draws parallels from studies on structurally and functionally similar flavonoids to offer a robust framework for future investigation and drug development efforts. The primary focus of this guide is on the potential molecular targets of Ayanin in MRSA, including Sortase A (SrtA), Penicillin-Binding Protein 2a (PBP2a), and the accessory gene regulator (agr) quorum sensing system.

Primary Molecular Target: Sortase A (SrtA)

Sortase A is a cysteine transpeptidase that plays a crucial role in the virulence of Gram-positive bacteria, including S. aureus. It anchors surface proteins, which are essential for adhesion to host tissues, biofilm formation, and evasion of the host immune system, to the cell wall peptidoglycan[1][2]. Inhibition of SrtA is a compelling anti-virulence strategy as it is essential for pathogenesis but not for bacterial viability, potentially reducing the likelihood of resistance development[3]. Several flavonoids have been identified as inhibitors of SrtA, making it a primary putative target for Ayanin.

Quantitative Data on Flavonoid Inhibition of Sortase A

While specific binding affinities and IC50 values for Ayanin's interaction with Sortase A are not yet widely published, data from studies on other flavonoids provide valuable benchmarks. For instance, kurarinol, another flavonoid, has been shown to be a potent inhibitor of Sortase A[4]. Similarly, in-silico studies have identified several flavonoids, including rutin, apigenin, and fisetin, as potential inhibitors of SrtA from Enterococcus faecalis, with favorable binding energies[5]. A study on Erianin, a bibenzyl compound with structural similarities to flavonoids, demonstrated significant inhibition of S. aureus SrtA[6][7][8].

| Compound | Target | IC50 Value | Assay Method | Reference |

| Kurarinol | Sortase A (S. aureus) | 107.7 ± 6.6 µM | FRET-based assay | [4] |

| Erianin | Sortase A (S. aureus) | 20.91 ± 2.31 µg/mL (65.7 ± 7.2 µM) | FRET-based assay | [6][7] |

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | Sortase A (S. aureus) | 59.7 µM | FRET-based assay | [9] |

| LPRDSar (peptidomimetic) | Sortase A (S. aureus) | 18.9 µM | FRET-based assay | [10] |

This table presents data for flavonoids and other small molecules targeting Sortase A to provide a comparative context for Ayanin research.

Experimental Protocol: Sortase A Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay commonly used to screen for and characterize inhibitors of Sortase A.

Materials:

-

Recombinant S. aureus Sortase A (purified)

-

FRET-based substrate peptide (e.g., Dabcyl-LPETG-Edans)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

-

Test compounds (e.g., Ayanin) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the FRET substrate in the assay buffer.

-

Prepare serial dilutions of the test compound (Ayanin) and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a solution of recombinant Sortase A in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

-

Add the Sortase A enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately start monitoring the increase in fluorescence intensity using a microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

Record fluorescence readings at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the negative control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for Sortase A inhibition assay.

Potential Target: Penicillin-Binding Protein 2a (PBP2a)

Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in their presence. Some flavonoids have been shown to inhibit PBP2a, suggesting it as another potential target for Ayanin[11][12][13][14].

Quantitative Data on Flavonoid Interaction with PBP2a

Direct binding studies of Ayanin with PBP2a are needed. However, computational studies on other flavonoids have predicted favorable binding interactions with PBP2a[11][12].

| Compound Class | Target | Method | Key Findings | Reference |